molecular formula C38H30 B12533004 6,13-Bis(2,6-dimethylphenyl)pentacene CAS No. 701295-08-1

6,13-Bis(2,6-dimethylphenyl)pentacene

Cat. No.: B12533004
CAS No.: 701295-08-1
M. Wt: 486.6 g/mol
InChI Key: YYVIVSWLIZMNKV-UHFFFAOYSA-N
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Description

6,13-Bis(2,6-dimethylphenyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. This compound is characterized by the substitution of two 2,6-dimethylphenyl groups at the 6 and 13 positions of the pentacene core, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis(2,6-dimethylphenyl)pentacene typically involves the following steps:

    Formation of the Pentacene Core: The pentacene core can be synthesized through various methods, including the Diels-Alder reaction followed by dehydrogenation.

    Substitution Reaction: The 2,6-dimethylphenyl groups are introduced at the 6 and 13 positions of the pentacene core through a substitution reaction. This can be achieved using Grignard reagents or organolithium compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,13-Bis(2,6-dimethylphenyl)pentacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropentacene derivatives.

    Substitution: The phenyl groups can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydropentacene derivatives.

    Substitution: Various substituted pentacene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6,13-Bis(2,6-dimethylphenyl)pentacene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions facilitate charge transfer and electronic communication between molecules, making it an effective material for electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,13-Bis(2,6-dimethylphenyl)pentacene is unique due to the presence of 2,6-dimethylphenyl groups, which enhance its solubility and stability compared to other pentacene derivatives. This makes it particularly suitable for applications requiring high-performance organic semiconductors .

Properties

CAS No.

701295-08-1

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

IUPAC Name

6,13-bis(2,6-dimethylphenyl)pentacene

InChI

InChI=1S/C38H30/c1-23-11-9-12-24(2)35(23)37-31-19-27-15-5-7-17-29(27)21-33(31)38(36-25(3)13-10-14-26(36)4)34-22-30-18-8-6-16-28(30)20-32(34)37/h5-22H,1-4H3

InChI Key

YYVIVSWLIZMNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=C(C=CC=C7C)C

Origin of Product

United States

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